

An In-depth Technical Guide to Benzylidenemalononitrile: Physicochemical Properties, Synthesis, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylidenemalononitrile (BMN), also known as 2-benzylidenepropanedinitrile, is an organic compound belonging to the class of α,β -unsaturated nitriles.[1] Characterized by a benzylidene group attached to a malononitrile moiety, it typically appears as a yellow to orange crystalline solid.[1][2] This compound serves as a crucial intermediate in a variety of chemical syntheses, particularly for creating dyes, pigments, and more complex heterocyclic molecules with applications in pharmaceuticals and agrochemicals.[1][2] Its derivatives, often referred to as tyrphostins, have garnered significant interest in drug development for their potent biological activities, including the inhibition of protein tyrosine kinases.[1] This guide provides a comprehensive overview of the core physicochemical properties, experimental data, and known biological pathways of benzylidenemalononitrile.

Chemical Structure

The structure of **benzylidenemalononitrile** features a phenyl group conjugated with a dicyanovinyl group, which is responsible for its chemical reactivity and chromophoric properties.

Caption: Chemical structure of Benzylidenemalononitrile (C10H6N2).



Physicochemical Data

The following tables summarize the key physicochemical properties and identifiers for **benzylidenemalononitrile**.

Table 1: Chemical Identifiers

Identifier	Value	Reference
IUPAC Name	2-benzylidenepropanedinitrile	[3][4]
CAS Number	2700-22-3	[1][3][5]
Molecular Formula	C10H6N2	[1][3][6]
Molecular Weight	154.17 g/mol	[3][4][5]
InChI Key	WAVNYPVYNSIHNC- UHFFFAOYSA-N	[1][3]
Canonical SMILES	C1=CC=C(C=C1)C=C(C#N)C#	[3][4]
EC Number	220-283-6	[3][5]
Synonyms	Benzalmalononitrile, (Phenylmethylene)malononitril e, β,β-Dicyanostyrene	[1][3][4]

Table 2: Physical and Chemical Properties



Property	Value	Reference
Appearance	White to yellow or orange crystalline solid/powder	[1][2][3][7]
Melting Point	80.5 - 86.5 °C	[3][6][8][9]
Boiling Point	120-125 °C at 0.6 mmHg	[3][6][9]
Density	1.11 - 1.19 g/cm³	[2][3][6]
Flash Point	138 °C	[3]
Vapor Pressure	0.00159 mmHg at 25 °C	[6]
Refractive Index	~1.482 - 1.612	[6]

Table 3: Solubility

Solvent	Solubility	Reference
Water	0.543 mg/mL at 25 °C (sparingly soluble)	[7]
Methanol	Soluble	[6]
Ethanol	Soluble	[2]
Acetone	Soluble	[2]
Dichloromethane	Soluble	[2]

Spectral Data

- 1 H NMR (CDCl₃, 400 MHz): δ (ppm) = 7.82 (s, 1H, vinylic), 7.67 (d, J=8 Hz, 2H, aromatic), 7.57 (m, 3H, aromatic).
- 13 C NMR (CDCl₃, 100 MHz): δ (ppm) = 160.1, 134.7, 130.8, 130.2, 128.5, 112.6, 82.8.
- FT-IR (KBr): v (cm⁻¹) = 2225 (C \equiv N stretch), 1640-1449 (C=C stretch).
- UV-Vis (EtOH): λmax at 307 nm.



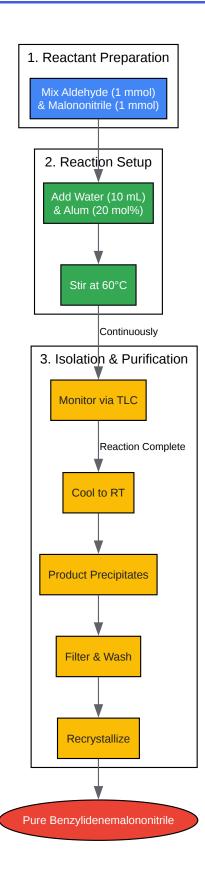
Experimental Protocols Synthesis via Knoevenagel Condensation

Benzylidenemalononitrile and its derivatives are commonly synthesized through the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction.

General Protocol (Alum-Catalyzed in Aqueous Medium): This protocol describes an environmentally friendly synthesis using alum as a catalyst in water.

- Reactant Preparation: In a round-bottom flask, prepare an equimolar mixture of a substituted aromatic aldehyde (1 mmol) and malononitrile (1 mmol).
- Solvent and Catalyst Addition: Add 10 mL of water to the flask, followed by 20 mol% of alum (potassium aluminum sulfate).
- Reaction: Stir the reaction mixture vigorously on a magnetic stirrer at 60°C.
- Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
- Product Isolation: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The solid product will precipitate out of the water.
- Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure **benzylidenemalononitrile** derivative.





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Caption: Workflow for the synthesis of **Benzylidenemalononitrile** via Knoevenagel condensation.

Biological Activity and Signaling Pathways

Benzylidenemalononitrile and its derivatives are recognized for their broad range of biological activities, primarily acting as modulators of key cellular signaling pathways.

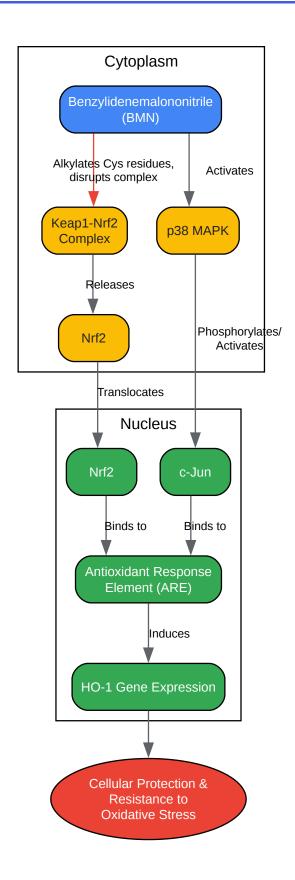
Modulation of Oxidative Stress and Inflammatory Pathways

BMN compounds are known to activate cellular defense mechanisms against oxidative stress. They induce the expression of Heme Oxygenase-1 (HO-1), a critical enzyme in cellular protection.[1] This induction is mediated through the activation of multiple signaling cascades:

- Nrf2 Pathway: BMNs can activate the transcription factor Nrf2 (Nuclear factor erythroid 2related factor 2), a master regulator of the antioxidant response.
- MAPK Pathway: They also activate components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 MAPK and c-Jun.[1]

The proposed mechanism suggests that the electrophilic nature of BMNs allows them to react with and alkylate sensitive cysteine residues on regulatory proteins like Keap1 (which sequesters Nrf2), leading to Nrf2 activation and subsequent gene expression.[1]





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Caption: BMN-induced activation of Nrf2 and MAPK pathways leading to HO-1 expression.



Tyrosine Kinase Inhibition and Anticancer Activity

BMN derivatives, often called tyrphostins, are well-established as potent inhibitors of protein tyrosine kinases.[1] This activity is central to their investigation as anticancer agents.

- Targets: Specific derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR/HER1) and HER2, two key receptors involved in the proliferation and survival of cancer cells.[2]
- Mechanism: By blocking the ATP-binding site of the kinase domain, these compounds
 prevent the phosphorylation of downstream signaling molecules, thereby inhibiting tumor
 growth.
- In Silico Studies: Molecular docking studies have further explored the interactions of BMN derivatives with various cancer targets, including HER2, EGFR, and Farnesyl Pyrophosphate Synthase (FPPS), to predict and rationalize their antineoplastic effects, particularly against breast cancer.[1][3][6]

Safety and Handling

Benzylidenemalononitrile is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5] It may also cause respiratory irritation. Metabolism may release cyanide, which can impair cellular respiration.

- Handling: Use only in a chemical fume hood with adequate ventilation. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Storage: Store in a cool, dry, well-ventilated area, sealed in a dry environment at room temperature.[6] Keep away from strong oxidizing agents.[2]

This document is intended for informational purposes for a technical audience and does not constitute a comprehensive safety guide. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.

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